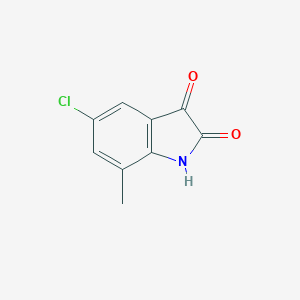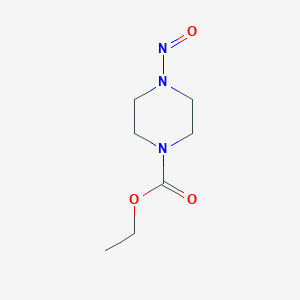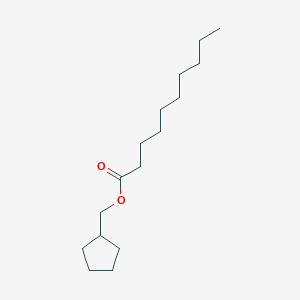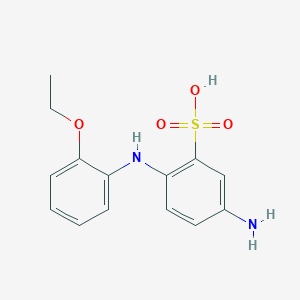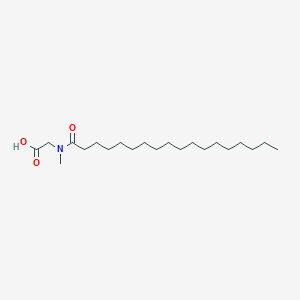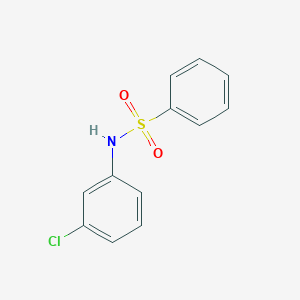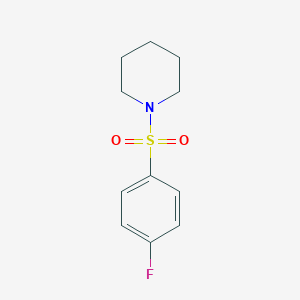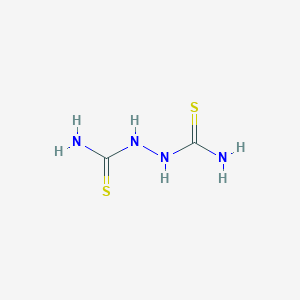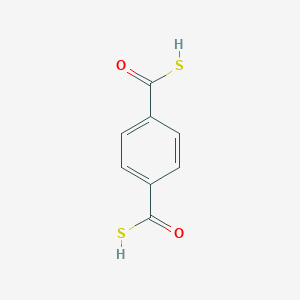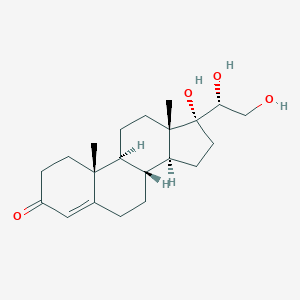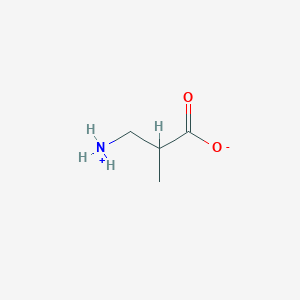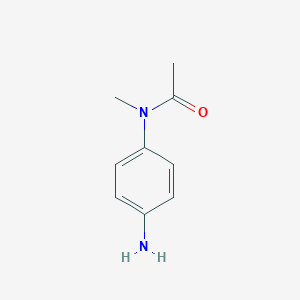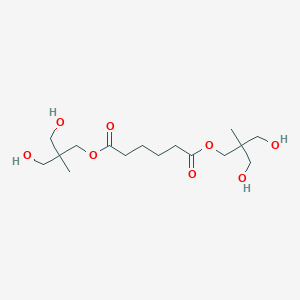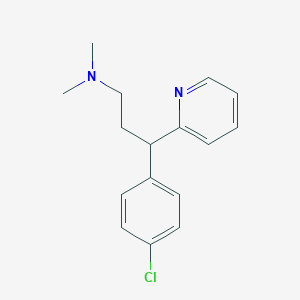
Chlorpheniramine
Vue d'ensemble
Description
Chlorpheniramine est un antihistaminique de première génération utilisé pour traiter les symptômes des affections allergiques telles que la rhinite allergique (rhume des foins) et l'urticaire. Il est connu pour sa capacité à bloquer le récepteur H1, réduisant ainsi les effets de l'histamine dans l'organisme . Le this compound a été breveté en 1948 et est largement utilisé en pratique médicale depuis les années 1950 .
Mécanisme D'action
Target of Action
Chlorpheniramine primarily targets the histamine H1 receptor . Histamine is a compound that is released by cells in response to injury and in allergic and inflammatory reactions, causing contraction of smooth muscle and dilation of capillaries. The H1 receptor is a protein that is part of the body’s immune response to foreign substances. It plays a key role in the inflammatory response and triggers symptoms such as sneezing, itching, and increased mucus production.
Mode of Action
This compound acts as an antagonist at the histamine H1 receptor . This means it binds to the receptor and blocks the action of endogenous histamine, which is produced by the body during an allergic reaction . By blocking the action of histamine, this compound prevents the symptoms associated with histamine release, such as itching, sneezing, and runny nose .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine pathway . Histamine is a key mediator of the inflammatory response, and its effects are primarily mediated through the H1 receptor. By blocking the H1 receptor, this compound inhibits the effects of histamine, leading to a reduction in symptoms associated with allergies and inflammation .
Pharmacokinetics
This compound is well absorbed after oral administration, with a bioavailability ranging from 25 to 50% . It is extensively metabolized in the liver, primarily by the enzyme CYP2D6 . The elimination half-life of this compound is quite variable, ranging from 13.9 to 43.4 hours . This means that the drug remains in the body for a significant period of time, which allows for less frequent dosing . The drug is primarily excreted in the urine .
Result of Action
The primary result of this compound’s action is the relief of symptoms associated with allergic reactions and inflammation . This includes symptoms such as itching, sneezing, runny nose, and watery eyes . By blocking the action of histamine at the H1 receptor, this compound prevents these symptoms, providing relief for individuals suffering from allergies .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the drug’s absorption can be affected by the pH of the stomach, and its metabolism can be influenced by factors that affect liver function . Additionally, certain genetic factors can influence how an individual responds to this compound. For instance, individuals with certain genetic variants of the CYP2D6 enzyme may metabolize this compound more slowly, leading to increased levels of the drug in the body .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le chlorpheniramine peut être synthétisé par un processus en plusieurs étapes. Une méthode courante implique la réaction du p-chlorobenzonitrile avec la 2-bromopyridine en présence d'amide de sodium pour former un intermédiaire. Cet intermédiaire est ensuite mis à réagir avec du chlorure de N,N-diméthyl chloroéthane en milieu fortement alcalin pour produire du this compound . Le produit final peut être purifié par des procédés d'extraction et de salification pour atteindre une pureté élevée .
Méthodes de production industrielle
En milieu industriel, la production de this compound implique l'alimentation continue de matières premières et l'utilisation des propriétés acido-basiques pour éliminer les impuretés. Cette méthode garantit un rendement et une pureté élevés du produit final, ce qui la rend adaptée à la production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorpheniramine subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé par des procédés d'oxydation anodique sur des électrodes de diamant dopé au bore.
Réduction : Il peut être réduit dans des conditions spécifiques pour former différents dérivés.
Substitution : Le this compound peut subir des réactions de substitution, en particulier impliquant le cycle aromatique et la partie pyridine.
Réactifs et conditions courants
Oxydation : Les radicaux hydroxyles générés dans les milieux aqueux sont couramment utilisés pour l'oxydation du this compound.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés dans des conditions contrôlées.
Substitution : Des agents halogénants et d'autres électrophiles sont utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound, qui peuvent avoir différentes propriétés pharmacologiques et applications.
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans des études impliquant des antihistaminiques et leurs interactions avec les récepteurs.
Biologie : Le this compound est utilisé dans la recherche sur les réactions allergiques et le rôle de l'histamine dans la réponse immunitaire.
Mécanisme d'action
Le this compound exerce ses effets en se liant au récepteur H1 de l'histamine, bloquant ainsi l'action de l'histamine endogène. Cela conduit à un soulagement temporaire des symptômes tels que les éternuements, les démangeaisons et la congestion nasale . Le composé entre en compétition avec l'histamine pour les sites récepteurs H1 sur les cellules effectrices dans le tractus gastro-intestinal, les vaisseaux sanguins et les voies respiratoires .
Applications De Recherche Scientifique
Chlorpheniramine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving antihistamines and their interactions with receptors.
Biology: this compound is used in research on allergic reactions and the role of histamine in the immune response.
Industry: This compound is used in the formulation of various over-the-counter medications for allergy relief.
Comparaison Avec Des Composés Similaires
Composés similaires
Diphenhydramine : Un autre antihistaminique de première génération utilisé pour traiter les réactions allergiques et le mal des transports.
Cetirizine : Un antihistaminique de deuxième génération ayant moins d'effets sédatifs que le chlorpheniramine.
Loratadine : Un antihistaminique non sédatif utilisé pour des indications similaires à celles du this compound.
Unicité
Le this compound est unique dans son équilibre entre efficacité et effets secondaires. Bien qu'il soit moins sédatif que certains autres antihistaminiques de première génération comme la diphenhydramine, il est plus efficace dans certaines conditions allergiques par rapport aux antihistaminiques de deuxième génération comme la cétirizine .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYKEARSMXGVTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022804 | |
| Record name | Chlorpheniramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chlorpheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001944 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
142 °C @ 1.0 MM HG | |
| Record name | Chlorpheniramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORPHENIRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
UV max absorption (water): 261 nm (E=5760), Solubility in mg/ml at 25 °C: Ethanol 330; chloroform 240; water 160; methanol 130; pH of a 2% aqueous solution about 5 /Maleate/, 160.0 mg/mL at 25 °C | |
| Record name | Chlorpheniramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORPHENIRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chlorpheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001944 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Chlorpheniramine binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine., Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/, H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/, H1 antagonists strongly block the action of histamine that results in increased permeability and formation of edema and wheal. /Histamine Antagonists: H1 Antagonists/, Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. Residual vasodilatation reflects the involvement of H2 receptors on smooth muscle and can be suppressed only by the concurrent administration of an H2 antagonist. Effects of the histamine antagonists on histamine induced changes in systemic blood pressure parallel these vascular effects. /Histamine Antagonists: H1 Antagonists/, Many of the H1 antagonists tend to inhibit responses to acetylcholine that are mediated by muscarinic receptors. These atropine like actions are sufficiently prominent in some of the drugs to be manifest during clinical usage ... . /Histamine Antagonists: H1 Antagonists/ | |
| Record name | Chlorpheniramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORPHENIRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
OILY LIQUID | |
CAS No. |
132-22-9, 113-92-8 | |
| Record name | (±)-Chlorpheniramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorphenamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorpheniramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chlorpheniramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorphenamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORPHENIRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U6IO1965U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORPHENIRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chlorpheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001944 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 - 135 °C | |
| Record name | Chlorpheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001944 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of chlorpheniramine?
A1: this compound is a first-generation histamine H1-receptor antagonist. It competitively binds to histamine H1 receptors, primarily in the periphery, preventing histamine from binding and exerting its effects [, ].
Q2: What are the downstream effects of this compound's H1-receptor antagonism?
A2: By blocking H1 receptors, this compound inhibits histamine-mediated responses such as vasodilation, increased capillary permeability, smooth muscle contraction (particularly in the bronchi and intestines), and stimulation of sensory nerves, leading to relief from allergy symptoms [, ].
Q3: Does this compound affect alertness?
A3: Yes, studies using enantiomers of this compound have shown that the (+) enantiomer, which has a higher affinity for the H1 receptor, is associated with sedation and impaired performance on alertness tests []. This suggests that H1 receptor antagonism can directly contribute to drowsiness.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound maleate is C16H19ClN2 • C4H4O4 and its molecular weight is 390.86 g/mol.
Q5: Can this compound be formulated to mask its bitter taste?
A5: Yes, research has investigated microencapsulation of this compound with pH-dependent polymers like Eudragit S100, L100, and L100-55 to mask its bitterness []. Eudragit S100 showed the best taste-masking properties among the tested polymers.
Q6: How does the hydration state of this compound-loaded microcapsules affect drug release?
A6: Studies on cellulose acetate butyrate-coated resinates containing this compound showed faster drug release from microcapsules hydrated by suspension compared to dry, unsuspended microcapsules [].
Q7: Does the type of resin used in microencapsulation influence this compound release?
A7: Yes, research has shown that this compound is released at a slower rate from sulfonic acid resinates compared to carboxylic acid resinates, both in coated and uncoated forms [].
Q8: Is this compound stereoselectively metabolized?
A8: Yes, the (S)-(+)-enantiomer of this compound is cleared more slowly than the (R)-(-)-enantiomer, indicating stereoselective elimination in humans [].
Q9: What is the role of CYP2D6 in this compound metabolism?
A9: CYP2D6 contributes to the metabolism of this compound. Administration of quinidine, a CYP2D6 inhibitor, increases the systemic exposure and prolongs the elimination half-life of this compound, particularly the (S)-(+)-enantiomer [].
Q10: How does the pharmacokinetic profile of this compound differ between extensive and poor metabolizers of CYP2D6?
A10: Individuals who are poor CYP2D6 metabolizers exhibit higher systemic exposure to this compound compared to extensive metabolizers, indicating a significant role of CYP2D6 in its clearance [].
Q11: What is the bioavailability of this compound from sustained-release formulations?
A11: Studies comparing a sustained-release capsule of this compound-pseudoephedrine with immediate-release tablets showed bioequivalence when administered at appropriate dosing intervals, suggesting that sustained-release formulations can provide prolonged drug release and maintain therapeutic levels [].
Q12: Does this compound undergo enterohepatic circulation?
A12: Yes, fecal excretion of radiolabeled this compound after intravenous administration indicates that the drug undergoes enterohepatic circulation, contributing to its prolonged presence in the body [].
Q13: What are the primary metabolites of this compound in humans?
A13: this compound undergoes extensive metabolism, primarily via N-demethylation. The major urinary metabolites identified include mono- and didesmethylthis compound, along with other unidentified polar metabolites [].
Q14: How does this compound's effect on histamine-induced skin reactions compare to other antihistamines?
A14: Clinical studies have demonstrated that this compound effectively reduces histamine-induced weal and flare responses, but its efficacy may be lower compared to newer-generation antihistamines like fexofenadine or loratadine [, ].
Q15: Can this compound be used to prevent emergence agitation after surgery?
A15: A retrospective study investigating the use of this compound for preventing emergence agitation after ureteroscopic stone surgery found no significant reduction in the incidence or severity of emergence agitation in patients who received this compound preoperatively compared to those who did not [].
Q16: Does combining this compound with ephedrine enhance its anti-motion sickness effects?
A17: Contrary to expectations, a study combining this compound with ephedrine found that while ephedrine counteracted some of this compound's sedative effects, it did not further improve its efficacy against motion sickness [].
Q17: Does this compound affect cerebral blood flow during hypoxia?
A19: Studies in conscious dogs have shown that while this compound does not strongly inhibit the initial increase in cerebral blood flow during hypoxia, cumulative doses may limit the increase, particularly in specific brain regions []. This suggests a possible modulatory role of H1 receptors in cerebral blood flow regulation during hypoxia.
Q18: Can this compound cause hypersensitivity reactions?
A20: While rare, cases of hypersensitivity reactions to this compound have been reported []. Symptoms can include urticaria and other allergic manifestations.
Q19: Can this compound be formulated for sustained release?
A21: Yes, researchers have investigated the development of sustained-release formulations of this compound using various approaches like microencapsulation with pH-dependent polymers and osmotic pump technology [, ]. These formulations aim to prolong drug release and reduce dosing frequency.
Q20: What analytical techniques are commonly used for quantifying this compound in biological samples?
A22: Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a widely used technique for sensitive and specific quantification of this compound in plasma and other biological matrices [, , , ].
Q21: Can this compound be analyzed simultaneously with other drugs in pharmaceutical formulations?
A23: Yes, several validated HPLC methods have been developed for the simultaneous determination of this compound with other drugs like paracetamol, pseudoephedrine, dextromethorphan, and phenylephrine in combined pharmaceutical formulations [, , , , , , , , ].
Q22: Has this compound been detected in environmental samples?
A24: Yes, a study from Hanoi, Vietnam, detected this compound maleate in 80% of the analyzed urban house dust samples, indicating its presence as an environmental contaminant [].
Q23: Can activated carbon derived from natural sources be used for this compound removal from pharmaceutical waste?
A25: Research has explored the use of oxidized, hydrophobic, and basic activated carbons derived from mango kernel seeds, avocado pear seeds, and velvet tamarind shells for adsorbing this compound from solutions []. The findings suggest that these modified carbons can effectively remove this compound from pharmaceutical wastewater.
Q24: Can this compound potentiate the antimalarial activity of chloroquine?
A26: In vivo studies in mice infected with Plasmodium berghei have shown that combining this compound with chloroquine significantly enhances the antimalarial activity of chloroquine, suggesting a potential strategy to combat chloroquine resistance [].
Q25: Can this compound be used to prevent adverse reactions to antivenom?
A27: A clinical trial investigated the use of this compound in combination with hydrocortisone for preventing acute adverse reactions to polyspecific antivenom in snakebite patients []. The study found that while hydrocortisone alone was ineffective, the combination significantly reduced the occurrence of adverse reactions.
Q26: What is the impact of different concentrations of modified Cenchrus americanus starch on the disintegration time of this compound maleate tablets?
A28: Research has explored the use of modified Cenchrus americanus starch as a disintegrant in this compound maleate tablet formulations []. The findings indicated that increasing concentrations of the modified starch led to faster disintegration times, highlighting its potential as a disintegrant in tablet formulations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
